2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol

Übersicht

Beschreibung

2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol is a chlorinated phenol derivative. This compound is characterized by the presence of multiple chlorine atoms attached to the phenol ring, making it a highly chlorinated aromatic compound. It is used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the electrophilic halogenation of phenol with chlorine in the presence of a catalyst. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated phenol derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and chlorinated benzoquinones.

Reduction: Less chlorinated phenols.

Substitution: Phenol derivatives with different functional groups replacing chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

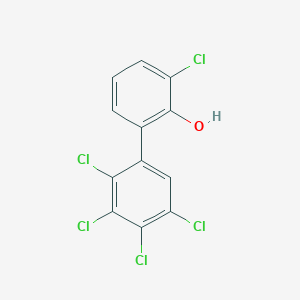

The compound has the following chemical structure:

- Molecular Formula : C12H7Cl5O

- Molecular Weight : 327.47 g/mol

Antimicrobial Activity

Research indicates that chlorinated phenols exhibit significant antimicrobial properties. A study demonstrated that 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol effectively inhibits the growth of various bacterial strains. This makes it a candidate for use in developing antimicrobial agents in pharmaceuticals and personal care products.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Environmental Monitoring

Due to its persistence in the environment and potential toxicity, this compound is monitored in environmental studies. It is often analyzed in water samples to assess contamination levels resulting from industrial discharge.

- Detection Method : Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Type : Water samples from industrial sites

Industrial Applications

This compound is utilized as an intermediate in the synthesis of various chlorinated compounds used in:

- Pesticides : Its derivatives are employed in formulating herbicides and fungicides.

- Preservatives : Used in wood preservation to prevent fungal growth.

Case Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against biofilms formed by pathogenic bacteria. The results indicated a significant reduction in biofilm formation at concentrations as low as 0.1% w/v.

Environmental Impact Assessment

An environmental impact assessment published by the Environmental Protection Agency (EPA) highlighted the presence of this compound in sediment samples near manufacturing plants. The study utilized sediment core analysis to reveal historical contamination trends over the past three decades.

Regulatory Considerations

Due to its chlorinated nature and potential health risks, regulatory agencies have established guidelines for the safe handling and disposal of this compound. It is classified under hazardous substances due to its toxicity and environmental persistence.

Wirkmechanismus

The mechanism by which 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol exerts its effects involves the interaction with cellular components. It can inhibit enzyme activity by binding to active sites, disrupting normal cellular functions. The compound’s high chlorine content enhances its ability to penetrate cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,4,5-Tetrachlorophenol

- 2,3,4,6-Tetrachlorophenol

- 2,3,5,6-Tetrachlorophenol

Uniqueness

2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol is unique due to the specific positioning of chlorine atoms and the additional chloro-substituent on the phenol ring. This unique structure imparts distinct chemical properties, such as increased reactivity and higher biocidal activity, compared to other tetrachlorophenol isomers.

Biologische Aktivität

2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol is a chlorinated phenolic compound that has garnered attention due to its potential biological activities and environmental implications. This compound belongs to a class of chemicals known as polychlorinated biphenyls (PCBs), which are recognized for their persistence in the environment and various toxic effects on human health and wildlife.

Chemical Structure and Properties

The molecular structure of this compound features multiple chlorine substituents on the phenolic rings. This configuration influences its physicochemical properties, including solubility and reactivity. The presence of chlorine atoms enhances its lipophilicity, which is critical for bioaccumulation in living organisms.

Toxicity and Endocrine Disruption

Research indicates that chlorinated phenols can disrupt endocrine functions. The binding affinity of these compounds to serum proteins such as human serum albumin (HSA) plays a significant role in their bioavailability and toxicity. Studies have shown that the sulfated metabolites of lower chlorinated PCBs exhibit high-affinity binding to transthyretin, affecting thyroid hormone transport and leading to potential endocrine disruption .

Carcinogenicity

The carcinogenic potential of chlorinated phenols has been documented in various studies. For instance, long-term exposure to PCBs has been associated with increased risks of liver cancer and other malignancies in laboratory animals and humans . The mechanism involves the alteration of cellular signaling pathways, leading to uncontrolled cell proliferation.

Neurotoxicity

Neurotoxic effects have also been reported, particularly concerning developmental exposure. Animal studies suggest that exposure to chlorinated phenols during critical periods of brain development can lead to long-lasting neurobehavioral deficits . These findings underscore the need for further investigation into the neurodevelopmental impacts of such compounds.

Environmental Impact

A study on the environmental persistence of PCBs highlighted their accumulation in aquatic ecosystems. Chlorinated phenols like this compound were found in sediment samples from contaminated sites, indicating their stability and resistance to degradation . This persistence raises concerns about bioaccumulation in food webs and potential impacts on wildlife.

Human Health Studies

Epidemiological studies have linked PCB exposure to various health outcomes in human populations. For example, individuals exposed to contaminated fish showed elevated levels of chlorinated phenols in their blood, correlating with increased incidences of immune dysfunction and reproductive health issues . These findings emphasize the relevance of monitoring and regulating chlorinated compounds.

Binding Affinity Studies

Recent research has focused on the binding affinities of this compound and its metabolites with HSA. The results indicated that higher chlorination levels significantly increase binding affinities, which could enhance the compound's toxicity profile due to prolonged circulation in the bloodstream .

Metabolic Pathways

Metabolic studies reveal that chlorinated phenols undergo biotransformation primarily through hydroxylation and sulfation pathways. These metabolic processes can alter their toxicity and bioavailability. For instance, sulfated metabolites exhibit different biological activities compared to their parent compounds .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

2-chloro-6-(2,3,4,5-tetrachlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-7-3-1-2-5(12(7)18)6-4-8(14)10(16)11(17)9(6)15/h1-4,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDILDWLZTYCLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217964 | |

| Record name | 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67651-35-8 | |

| Record name | 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.